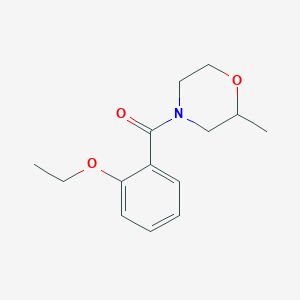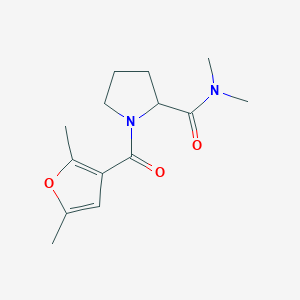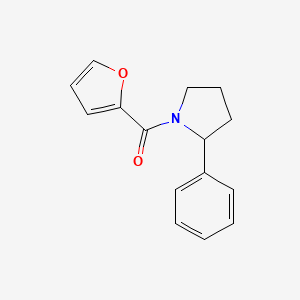
N,6-dimethyl-N-(pyridin-3-ylmethyl)-2,3-dihydro-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,6-dimethyl-N-(pyridin-3-ylmethyl)-2,3-dihydro-1-benzothiophene-2-carboxamide is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound belongs to the class of benzothiophene derivatives and has shown promising results in various scientific studies. In
Mechanism of Action
The exact mechanism of action of N,6-dimethyl-N-(pyridin-3-ylmethyl)-2,3-dihydro-1-benzothiophene-2-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer growth. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to promote inflammation. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and play a role in cancer growth.
Biochemical and Physiological Effects:
N,6-dimethyl-N-(pyridin-3-ylmethyl)-2,3-dihydro-1-benzothiophene-2-carboxamide has been reported to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). It has also been shown to decrease the expression of COX-2 and other inflammatory mediators. In addition, it has been reported to induce apoptosis (programmed cell death) in cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N,6-dimethyl-N-(pyridin-3-ylmethyl)-2,3-dihydro-1-benzothiophene-2-carboxamide in lab experiments is its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties, which make it a promising candidate for further research. However, one of the limitations of using this compound is its potential toxicity. It has been reported to exhibit cytotoxicity in certain cell lines, and further studies are needed to determine its safety and efficacy.
Future Directions
There are several future directions for the research on N,6-dimethyl-N-(pyridin-3-ylmethyl)-2,3-dihydro-1-benzothiophene-2-carboxamide. One of the areas of interest is its potential use as an anti-cancer agent. Further studies are needed to determine its efficacy against different types of cancer and its potential side effects. Another area of interest is its potential use as an anti-inflammatory and analgesic agent. Further studies are needed to determine its efficacy and safety in animal models and humans. Additionally, the development of new synthesis methods and modifications of the compound may lead to the discovery of more potent and selective compounds with improved therapeutic properties.
Synthesis Methods
The synthesis of N,6-dimethyl-N-(pyridin-3-ylmethyl)-2,3-dihydro-1-benzothiophene-2-carboxamide involves the reaction of 2,3-dihydro-1-benzothiophene-2-carboxylic acid with N,N-dimethylformamide dimethyl acetal and pyridine in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography. This method has been reported in several scientific studies and has shown good yields.
Scientific Research Applications
N,6-dimethyl-N-(pyridin-3-ylmethyl)-2,3-dihydro-1-benzothiophene-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, analgesic, and anti-cancer properties. In one study, it was found to inhibit the growth of human breast cancer cells in vitro. In another study, it was found to reduce inflammation and pain in animal models of arthritis.
properties
IUPAC Name |
N,6-dimethyl-N-(pyridin-3-ylmethyl)-2,3-dihydro-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-12-5-6-14-9-16(21-15(14)8-12)17(20)19(2)11-13-4-3-7-18-10-13/h3-8,10,16H,9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQMDMRUEBUQEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CC(S2)C(=O)N(C)CC3=CN=CC=C3)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydro-1H-inden-1-yl)-2-imidazo[1,2-a]pyridin-2-ylacetamide](/img/structure/B7492481.png)



![2-Methyl-1-[3-(morpholinocarbonyl)piperidino]-1-propanone](/img/structure/B7492505.png)


![2-imidazo[1,2-a]pyridin-2-yl-N-(4-methylphenyl)acetamide](/img/structure/B7492532.png)



![3-[1-(3,4-Difluorophenyl)ethyl-methylamino]propanamide](/img/structure/B7492570.png)

